4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with a thieno[3,2-b]thiophene core structure . It is known for its high thermal stability and electron-deficient nature, which make it a valuable building block for the synthesis of functional materials with advanced electronic and optical properties .
Molecular Structure Analysis
The molecular formula of the compound is C12H15BO2S2 . The InChI code is 1S/C12H17BO2S2/c1-11(2)12(3,4)15-13(14-11)10-7-9-8(17-10)5-6-16-9/h5-7,16-17H,1-4H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.21 . It is known for its high thermal stability . The storage temperature is 28°C .Scientific Research Applications
Synthesis and Inhibition Studies
One significant application of 4,4,5,5-tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane involves its use in the synthesis of modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives, including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have been synthesized and tested for inhibitory activity against serine proteases, such as thrombin. This application highlights the compound's potential in medicinal chemistry, especially in the development of protease inhibitors (Spencer et al., 2002).
Polymer Synthesis
Another significant application is in the synthesis of deeply colored polymers. These polymers, which include 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, are synthesized using palladium-catalyzed polycondensation. The presence of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in these processes is crucial for achieving the desired molecular weights and solubility characteristics in organic solvents. This application is particularly relevant in the field of material science for developing new materials with specific optical properties (Welterlich et al., 2012).
Advanced Material Development
In the development of advanced materials, such as regioregular polyalkylthiophenes, this compound plays a critical role. It is used as a monomer in palladium-catalyzed Suzuki synthesis, leading to highly regioregular materials. This application is significant in the field of polymer chemistry and materials science, where control over molecular structure is essential for creating materials with specific electronic properties (Liversedge et al., 2006).
Boron-Capped Polyenes
The compound is also used in the synthesis of pinacolylboronate-substituted stilbenes, which are then applied to the synthesis of boron-capped polyenes. These systems are potential intermediates for creating conjugated polyenes, a new material for technologies like Liquid Crystal Display (LCD). This application bridges the gap between organic synthesis and applied material sciences (Das et al., 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors , and in the fabrication of organic light-emitting diodes .
Biochemical Pathways
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Result of Action
Thiophene-based analogs have been shown to have a variety of biological effects .
Action Environment
It’s known that thiophene derivatives are utilized in industrial chemistry and material science , indicating that they may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states . Additionally, it may bind to specific proteins, altering their conformation and function, thereby impacting cellular processes such as signal transduction and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-thieno[3,2-b]thiophen-5-yl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2S2/c1-11(2)12(3,4)15-13(14-11)10-7-9-8(17-10)5-6-16-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRODFFPRPMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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